(4,8-Dimethyl-2-oxochromen-7-yl) benzoate
Overview
Description
(4,8-Dimethyl-2-oxochromen-7-yl) benzoate is a useful research compound. Its molecular formula is C18H14O4 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate is 294.08920892 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystallography and Structural Analysis
Research has delved into the crystal structure and properties of compounds related to 4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate. For instance, a study by Manolov et al. (2012) explored the structure of a similar compound, ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, determining its crystal system and cell constants through X-ray crystallography (Manolov, Morgenstern & Hegetschweiler, 2012).
Biological Activities
Another significant area of research is the biological activities of related compounds. A study by Furuta et al. (2010) synthesized derivatives of 4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate and evaluated their juvenile hormone activity in silkworm larvae (Furuta et al., 2010).
Chemical Synthesis and Reactions
The chemical synthesis and reaction properties of compounds similar to 4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate are also a focus of research. Elż and Pastuszko (1999) investigated the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines, leading to novel phosphonic analogues (Elż & Pastuszko, 1999).
Antimicrobial Activities
Research into antimicrobial properties is another key area. For example, a study by El-Haggar et al. (2015) synthesized novel 4-methyl-6-nitro-8-pyridinyl and 6-nitro-8-pyranyl coumarin derivatives, starting from a related compound, and evaluated their antibacterial activity (El-Haggar et al., 2015).
Pharmaceutical Research
The potential pharmaceutical applications of derivatives of 4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate are also being explored. Kamath et al. (2015) synthesized indole-coumarin hybrids, including derivatives of 2-oxo-2H-chromen-3-yl, and assessed their anticancer properties and Bcl-2 docking studies (Kamath et al., 2015).
Properties
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-10-16(19)22-17-12(2)15(9-8-14(11)17)21-18(20)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIILZRSOIZIIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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